molecular formula C10H7BrClNO B1375784 4-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 1409964-75-5

4-Bromo-1-chloro-6-methoxyisoquinoline

Cat. No.: B1375784
CAS No.: 1409964-75-5
M. Wt: 272.52 g/mol
InChI Key: LJKJHHPPTUPMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Bromo-1-chloro-6-methoxyisoquinoline typically involves multi-step reactions. One common synthetic route includes the following steps :

    Mercury (II) diacetate in 1,2-dichloroethane: This step is conducted at temperatures between 120-180°C for approximately 1.08 hours.

    N-Bromosuccinimide in acetonitrile: This reaction occurs at 20°C under an inert atmosphere for 2 hours.

    Trichlorophosphate reflux: This final step completes the synthesis.

Industrial production methods may vary, but they generally follow similar multi-step processes, ensuring high purity and yield of the final product .

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-6-methoxyisoquinoline involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, altering their activity and leading to various biological effects . The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

4-Bromo-1-chloro-6-methoxyisoquinoline can be compared with other isoquinoline derivatives such as:

Properties

IUPAC Name

4-bromo-1-chloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJHHPPTUPMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-6-methoxyisoquinolin-1(2H)-one (1.5 g, 5.90 mmol) in POCl3 (15 ml) was refluxed for overnight. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (1.1 g, 65%) as white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 8.53(s, 1H), 8.27-8.24 (d, J=12 Hz, 1H), 7.56-7.53 (d, J=12 Hz, 1H), 7.41 (s, 1H), 4.02 (s, 3H); MS: MS m/z 273.99 (M++1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-chloro-6-methoxyisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-chloro-6-methoxyisoquinoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-chloro-6-methoxyisoquinoline
Reactant of Route 4
4-Bromo-1-chloro-6-methoxyisoquinoline
Reactant of Route 5
4-Bromo-1-chloro-6-methoxyisoquinoline
Reactant of Route 6
4-Bromo-1-chloro-6-methoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.